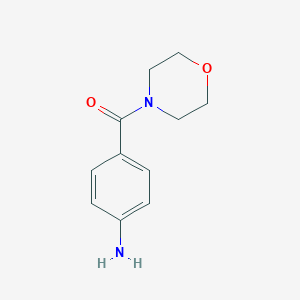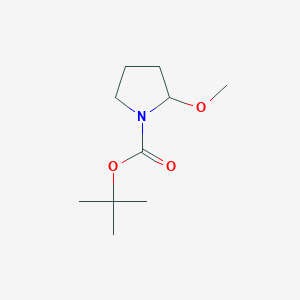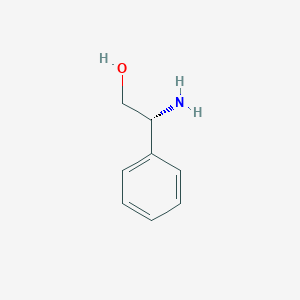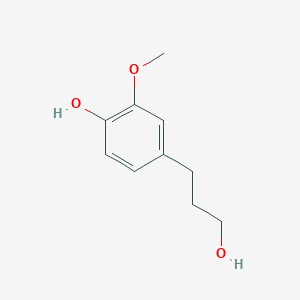
(4-Aminophenyl)(morpholino)methanone
Vue d'ensemble
Description
(4-Aminophenyl)(morpholino)methanone: is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . It is also known by its IUPAC name, 4-(4-morpholinylcarbonyl)aniline . This compound is characterized by the presence of an aminophenyl group and a morpholino group linked through a methanone bridge.
Applications De Recherche Scientifique
Chemistry:
Biology:
Medicine:
Industry:
Safety and Hazards
Mécanisme D'action
Target of Action
It is known to be used in the preparation of tyrosine kinase inhibitors , suggesting that tyrosine kinases could be potential targets. Tyrosine kinases play a crucial role in the modulation of growth factor signaling, thereby regulating cell growth and differentiation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (4-Aminophenyl)(morpholino)methanone . Factors such as temperature, pH, and the presence of other substances can affect its stability and activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reduction of Nitro Compounds: One common method involves the reduction of 4-(4-nitrophenyl)morpholine-3-ketone using hydrogen in the presence of a palladium catalyst (Pd/C) in dimethylformamide (DMF) solvent. The reaction is carried out under hydrogen atmosphere for about 10 hours, followed by recrystallization from ethanol to obtain the desired product.
Hydrogenation: Another method involves hydrogenation of 4-(4-nitrobenzophenone)morpholone in methanol with acetic acid and Raney nickel as the catalyst. The reaction is conducted at 35°C and 3 MPa hydrogen pressure for 15 hours, followed by crystallization and drying to yield the product.
Industrial Production Methods: Industrial production methods typically involve large-scale hydrogenation processes using similar reaction conditions as described above, but with optimized parameters for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group.
Reduction: Reduction reactions can convert nitro groups to amino groups, as seen in the preparation methods.
Substitution: The compound can participate in substitution reactions, especially at the morpholino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas with palladium or Raney nickel catalysts.
Substitution: Reagents like halides or acid chlorides can be used for substitution reactions.
Major Products:
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: Amino derivatives are common products.
Substitution: Substituted morpholino derivatives.
Comparaison Avec Des Composés Similaires
- (4-Bromophenyl)(morpholino)methanone
- (4-Chlorophenyl)(morpholino)methanone
- (4-Methylphenyl)(morpholino)methanone
Comparison:
- (4-Aminophenyl)(morpholino)methanone is unique due to the presence of an amino group, which can participate in a variety of chemical reactions and interactions, making it versatile for different applications.
- (4-Bromophenyl)(morpholino)methanone and (4-Chlorophenyl)(morpholino)methanone have halogen substituents, which can influence their reactivity and biological activity differently compared to the amino group.
- (4-Methylphenyl)(morpholino)methanone has a methyl group, which may affect its steric and electronic properties, leading to different applications and reactivity profiles.
Propriétés
IUPAC Name |
(4-aminophenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-10-3-1-9(2-4-10)11(14)13-5-7-15-8-6-13/h1-4H,5-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHVQIQNGXWTME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342021 | |
| Record name | (4-Aminophenyl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51207-86-4 | |
| Record name | (4-Aminophenyl)(morpholino)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51207-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Aminophenyl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(morpholine-4-carbonyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














